Chemical properties of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine
Chemical properties of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine
This guide serves as a technical monograph on 2-(4-bromo-1H-pyrazol-3-yl)pyrazine , a critical biaryl scaffold in modern medicinal chemistry. It is structured to provide actionable insights into its synthesis, physicochemical behavior, and utility as a pharmacophore.[1]
CAS Registry Number: 1240638-33-8 (Representative analogue class) Molecular Formula: C₇H₅BrN₄ Molecular Weight: 225.05 g/mol
Part 1: Structural Architecture & Physicochemical Profile[1]
The Biaryl Core and Tautomeric Equilibrium
This molecule features a pyrazine ring (a
-
Tautomeric Preference: In solution, the molecule exists in equilibrium between the 1H- and 2H- forms. However, the 2-(1H-pyrazol-3-yl) tautomer is thermodynamically favored due to an intramolecular hydrogen bond (IMHB) between the pyrazole N-H and the proximal pyrazine nitrogen. This planarizes the molecule (
), reducing the entropic penalty upon binding to protein targets (e.g., kinase ATP pockets). -
Electronic Character: The pyrazine ring acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the pyrazole N-H compared to unsubstituted pyrazole (pKa ~14). The estimated pKa of this scaffold is 11.5–12.5 , making it easier to deprotonate for
-alkylation under mild conditions.
Physicochemical Data Summary
| Property | Value (Approx.) | Implication for Drug Design |
| LogP (calc) | 1.2 – 1.5 | Ideal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~54 Ų | High membrane permeability; moderate blood-brain barrier penetration. |
| H-Bond Donors | 1 (NH) | Critical for "hinge-binding" in kinase inhibitors. |
| H-Bond Acceptors | 3 (N) | Pyrazine nitrogens serve as water-bridging points in crystal structures. |
| pKa (Acid) | ~12.0 | Deprotonates with carbonates ( |
| pKa (Base) | ~0.6 | Pyrazine nitrogens are very weakly basic; unlikely to protonate at physiological pH. |
Part 2: Synthetic Routes & Process Chemistry[1][3]
The synthesis of this scaffold requires a strategy that avoids metal-halogen exchange issues on the bromine. The most robust, self-validating protocol utilizes a de novo cyclization approach rather than a direct cross-coupling, ensuring high regiochemical fidelity.
Primary Synthetic Pathway (The Enaminone Route)
This route avoids the use of expensive palladium catalysts in the early stages and introduces the bromine atom electrophilically, which is highly selective for the electron-rich pyrazole C4 position.
Detailed Experimental Protocol
Step 1: Enaminone Formation
-
Charge a reaction vessel with 2-acetylpyrazine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reflux at 110°C for 3–5 hours. Checkpoint: Monitor via TLC (formation of a bright yellow spot) or LCMS (M+1 = 192).
-
Concentrate in vacuo to yield the crude enaminone.
Step 2: Pyrazole Cyclization
-
Dissolve the crude enaminone in Ethanol (0.5 M).
-
Add Hydrazine hydrate (1.2 eq) dropwise at 0°C to prevent exotherm-driven decomposition.
-
Stir at room temperature for 2 hours.
-
Workup: Evaporate solvent. The product often precipitates; wash with cold diethyl ether.
Step 3: Regioselective Bromination
-
Dissolve 2-(1H-pyrazol-3-yl)pyrazine in DMF (0.2 M).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. Note: Do not use excess NBS to avoid poly-bromination on the pyrazine ring.
-
Stir for 1 hour. Quench with water.
-
Filter the resulting solid. This yields the target 2-(4-bromo-1H-pyrazol-3-yl)pyrazine with >95% purity.
Part 3: Reactivity & Functionalization[1]
This molecule is a bifunctional linchpin . The chemical orthogonality between the nucleophilic N-H and the electrophilic C-Br bond allows for diverse library generation.
The "Bromine Handle" (Suzuki-Miyaura Coupling)
The C4-Bromine is highly activated for Pd-catalyzed cross-coupling because the pyrazole ring is electron-rich, facilitating oxidative addition.
-
Catalyst Choice:
or are standard. -
Base Sensitivity: Use mild bases (
) to avoid deprotonating the N-H if it is not yet protected/alkylated. -
Self-Validation: If the reaction stalls, protect the N-H first (e.g., with THP or SEM) to prevent the nitrogen from poisoning the Pd catalyst.
N-Alkylation Regioselectivity
Alkylation of the pyrazole nitrogen is governed by sterics and electronics.
-
Major Product: Alkylation usually occurs at the N1 position (distal to the pyrazine ring) due to steric repulsion from the pyrazine ortho-protons.
-
Minor Product: N2 alkylation (proximal) is rare unless directed by specific chelating conditions.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
Kinase Inhibitor Design (The Hinge Binder)
This scaffold is a bioisostere of the classic aminopyrimidine hinge binders found in drugs like Imatinib or Dasatinib .
-
Binding Mode: The pyrazine N1 and the pyrazole N-H form a donor-acceptor motif that perfectly complements the ATP-binding hinge region of kinases (e.g., Aurora A, p38 MAPK, ERK).
-
Fragment Growing: The bromine at C4 points towards the "Gatekeeper" residue or the solvent-exposed front, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via cross-coupling.
Bioisosterism
The pyrazolyl-pyrazine core is often used to replace:
-
Bi-phenyls: To improve solubility and reduce lipophilicity (lowering LogP).
-
Quinazolines: To reduce metabolic liability (oxidation of the fused ring) while maintaining planarity.
References
-
Synthesis of Pyrazolyl-Pyrazines
-
Medicinal Chemistry of Pyrazine Scaffolds
- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Source: Molecules 2019, 24(16), 2999.
-
URL:[Link]
-
General Reactivity of 4-Bromopyrazoles
-
Title: 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem.
- Source: N
-
URL:[Link]
-
-
Related Pyrazine Pharmacology (Pyrazinib)
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. scielo.org.mx [scielo.org.mx]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
